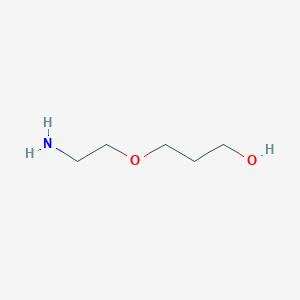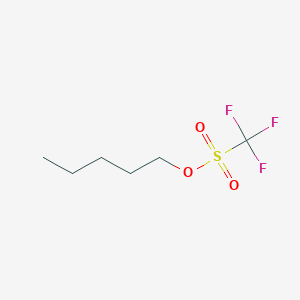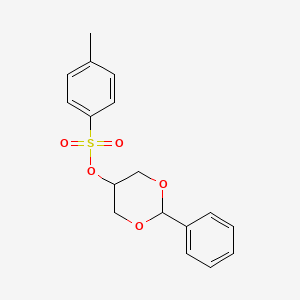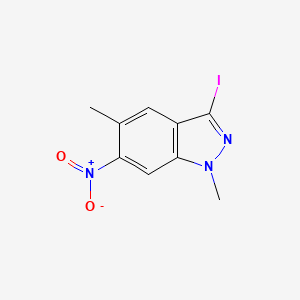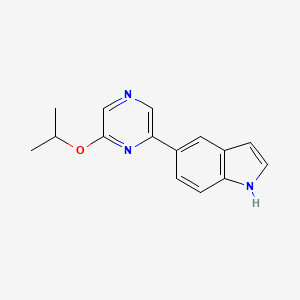
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrazine ring. The presence of these two rings in its structure makes it an interesting compound for various chemical and biological studies. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrazine ring is known for its electron-deficient nature, which can influence the reactivity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrazine ring is replaced by the isopropoxy group.
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Coupling of the Indole and Pyrazine Rings: The final step involves coupling the indole and pyrazine rings, which can be achieved through various cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: Both the indole and pyrazine rings can undergo substitution reactions. For example, electrophilic substitution can occur at the indole ring, while nucleophilic substitution can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride, while nucleophilic substitution can be facilitated by bases such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted indole and pyrazine derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole would depend on its specific biological target. Generally, the compound could interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The indole ring is known to interact with various biological targets, while the pyrazine ring can influence the compound’s electronic properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(6-methoxy-pyrazin-2-yl)-1H-indole: Similar structure but with a methoxy group instead of an isopropoxy group.
5-(6-ethoxy-pyrazin-2-yl)-1H-indole: Similar structure but with an ethoxy group instead of an isopropoxy group.
5-(6-propoxy-pyrazin-2-yl)-1H-indole: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole lies in the specific combination of the indole and pyrazine rings, along with the isopropoxy group
Eigenschaften
Molekularformel |
C15H15N3O |
|---|---|
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H15N3O/c1-10(2)19-15-9-16-8-14(18-15)11-3-4-13-12(7-11)5-6-17-13/h3-10,17H,1-2H3 |
InChI-Schlüssel |
WDPNZSVOCJSMIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC(=CN=C1)C2=CC3=C(C=C2)NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8580793.png)
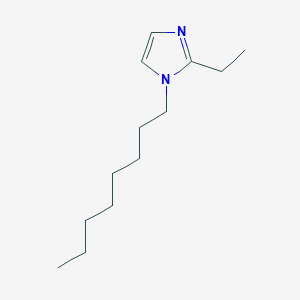

![5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8580815.png)
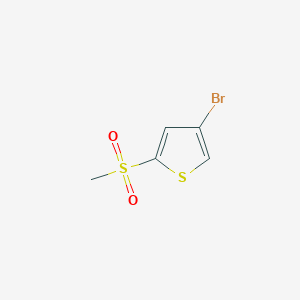
![2,3-Dibromo-N-[(4-ethoxyphenyl)carbamoyl]propanamide](/img/structure/B8580823.png)
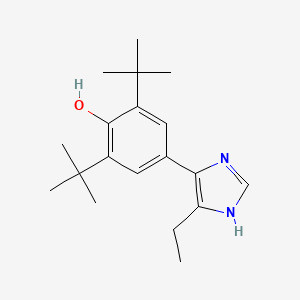
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)
![4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8580847.png)
